N1-Boc-5-Nitro-1,2-benzenediamine
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Overview
Description
N1-Boc-5-Nitro-1,2-benzenediamine is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.26 g/mol . It belongs to the class of nitroanilines and is characterized by the presence of a tert-butyl carbamate (Boc) protecting group attached to the amino group of 5-nitro-1,2-benzenediamine . This compound is primarily used in organic synthesis and research applications.
Preparation Methods
The synthesis of N1-Boc-5-Nitro-1,2-benzenediamine typically involves the following steps:
Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce a nitro group at the 5-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N1-Boc-5-Nitro-1,2-benzenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and acids like trifluoroacetic acid. Major products formed include the corresponding amines and substituted derivatives.
Scientific Research Applications
N1-Boc-5-Nitro-1,2-benzenediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-Boc-5-Nitro-1,2-benzenediamine involves its ability to undergo chemical transformations that modify its structure and reactivity. The nitro group can be reduced to an amino group, which can then participate in further reactions. The Boc protecting group provides stability during synthetic processes and can be removed when necessary .
Comparison with Similar Compounds
N1-Boc-5-Nitro-1,2-benzenediamine can be compared with other nitroanilines and Boc-protected compounds:
5-Nitro-1,2-benzenediamine: Lacks the Boc protecting group, making it more reactive but less stable.
N1-Boc-1,2-benzenediamine: Lacks the nitro group, resulting in different reactivity and applications.
N1-Boc-4-Nitro-1,2-benzenediamine: Has the nitro group at a different position, affecting its chemical behavior.
This compound is unique due to the specific positioning of the nitro and Boc groups, which confer distinct reactivity and stability properties.
Properties
IUPAC Name |
tert-butyl N-(2-amino-5-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,12H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDAACZCXXCKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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